![molecular formula C32H56N2O3 B3026235 (3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]
描述
羟基-C-胆固醇是一种阳离子胆固醇衍生物,用作小干扰核糖核酸 (siRNA) 的递送载体。 它以其形成脂质复合物的能力而闻名,脂质复合物是脂质和核酸的复合物,并用于基因沉默应用 .
作用机制
羟基-C-胆固醇通过与核酸(如 siRNA)形成复合物来发挥其作用。 这些复合物被称为脂质复合物,促进核酸进入细胞。 羟基-C-胆固醇的阳离子性质使其能够与带负电的细胞膜相互作用,促进脂质复合物的摄取。 一旦进入细胞,核酸就可以发挥其作用,例如基因沉默 .
生化分析
Biochemical Properties
OH-C-Chol plays a crucial role in biochemical reactions, particularly in the formation of lipoplexes for gene delivery. It interacts with various enzymes, proteins, and other biomolecules. For instance, OH-C-Chol, when combined with dioleoylphosphatidylethanolamine (DOPE), forms lipoplexes that facilitate the delivery of small interfering RNA (siRNA) into cells . These lipoplexes have been shown to accumulate in the liver when administered intravenously in mice . The interactions between OH-C-Chol and siRNA are primarily electrostatic, given the cationic nature of OH-C-Chol, which allows it to bind effectively to the negatively charged siRNA molecules .
Cellular Effects
OH-C-Chol has been observed to influence various cellular processes. In MCF-7 cells, OH-C-Chol, as part of lipoplexes, has been used for siRNA delivery, leading to gene silencing . This compound affects cell signaling pathways, gene expression, and cellular metabolism by facilitating the entry of siRNA into cells, which then interacts with the cellular machinery to silence specific genes . Additionally, OH-C-Chol has been used in cationic nanoparticles to transfect plasmid DNA (pDNA) and siRNA into PC3 mouse xenografts, demonstrating its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of OH-C-Chol involves its ability to form stable complexes with nucleic acids, such as siRNA and pDNA. These complexes are formed through electrostatic interactions between the cationic OH-C-Chol and the negatively charged nucleic acids . Once formed, these complexes can be taken up by cells through endocytosis. Inside the cell, the acidic environment of the endosomes facilitates the release of the nucleic acids from the complexes, allowing them to interact with the cellular machinery and exert their effects, such as gene silencing or expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of OH-C-Chol have been observed to change over time. The stability of OH-C-Chol in various formulations, such as lipoplexes, is crucial for its effectiveness in gene delivery . Studies have shown that OH-C-Chol, when used in combination with DOPE, forms stable lipoplexes that can effectively deliver siRNA into cells over a period of time .
Dosage Effects in Animal Models
The effects of OH-C-Chol vary with different dosages in animal models. In mice, intravenous administration of OH-C-Chol-containing lipoplexes has shown effective gene silencing in the liver at specific dosages . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in preclinical studies . The threshold effects and the therapeutic window of OH-C-Chol need to be thoroughly investigated to ensure its safety and efficacy in clinical applications .
Metabolic Pathways
OH-C-Chol is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes and cofactors involved in the formation and degradation of lipoplexes . The metabolic flux and levels of metabolites can be influenced by the presence of OH-C-Chol, particularly in the context of gene delivery systems . Understanding these metabolic pathways is crucial for optimizing the use of OH-C-Chol in therapeutic applications .
Transport and Distribution
The transport and distribution of OH-C-Chol within cells and tissues are critical for its effectiveness in gene delivery. OH-C-Chol is transported into cells primarily through endocytosis, where it forms complexes with nucleic acids . These complexes are then distributed within the cells, with a significant accumulation observed in the liver when administered intravenously in mice . The interactions with transporters and binding proteins, as well as the localization and accumulation of OH-C-Chol, play a crucial role in its therapeutic potential .
Subcellular Localization
The subcellular localization of OH-C-Chol is primarily within the endosomes and lysosomes, where it facilitates the release of nucleic acids from the lipoplexes . The targeting signals and post-translational modifications that direct OH-C-Chol to specific compartments or organelles are essential for its function in gene delivery . Understanding the subcellular localization of OH-C-Chol can provide insights into its mechanism of action and help optimize its use in therapeutic applications .
准备方法
合成路线和反应条件
羟基-C-胆固醇通过一系列涉及胆固醇和其他试剂的化学反应合成。 该过程通常包括修饰胆固醇以引入阳离子基团,这增强了其与核酸形成复合物的能力。 具体的合成路线和反应条件可能会有所不同,但它们通常涉及使用有机溶剂和催化剂来促进反应 .
工业生产方法
在工业环境中,羟基-C-胆固醇的生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该过程可能包括诸如纯化、结晶和质量控制等步骤以满足行业标准 .
化学反应分析
反应类型
羟基-C-胆固醇会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰分子上的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和催化剂。 这些反应通常在受控条件下进行,例如特定温度和 pH 水平,以获得所需的产物 .
主要形成的产物
这些反应形成的主要产物包括羟基-C-胆固醇的各种衍生物,每种衍生物都具有独特的特性,使其适合于研究和工业中的不同应用 .
科学研究应用
羟基-C-胆固醇具有广泛的科学研究应用,包括:
基因递送: 它用作 siRNA 的递送载体,促进各种细胞类型的基因沉默.
药物递送: 该化合物用于开发药物递送系统,特别是针对特定组织或细胞.
生物成像: 羟基-C-胆固醇用于生物成像应用,以增强生物过程的可视化.
生物医学研究: 它用于与癌症、心血管疾病和其他疾病相关的研究.
相似化合物的比较
类似化合物
DOPE(二油酰磷脂酰乙醇胺): 另一种用于基因递送应用的脂质.
胆固醇衍生物: 各种胆固醇衍生物用于类似的应用,每种都有独特的特性.
羟基-C-胆固醇的独特性
羟基-C-胆固醇的独特性在于其阳离子性质,这增强了其与核酸形成稳定复合物的能力。 该特性使其在基因递送和基因沉默应用中特别有效,使其与其他类似化合物区别开来 .
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGTZVIOSLOAM-PTHRTHQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


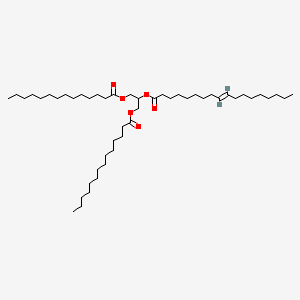
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B3026159.png)
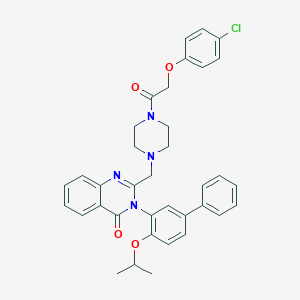
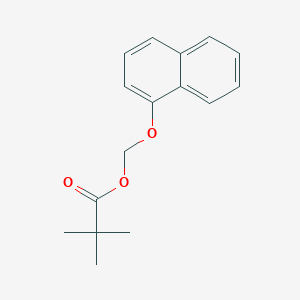
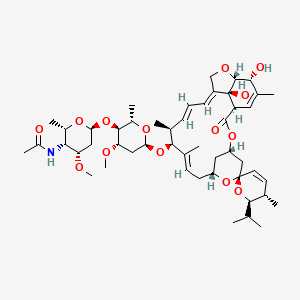
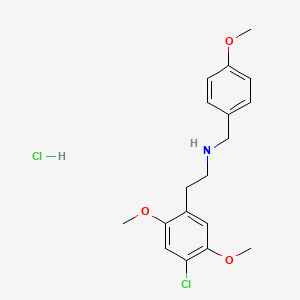
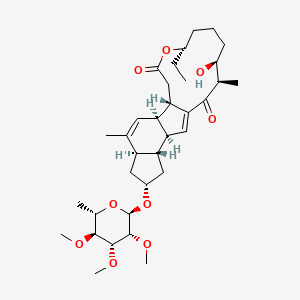
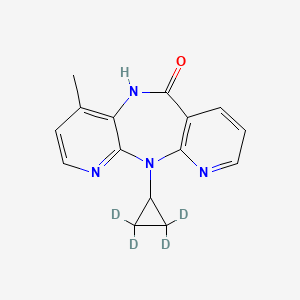
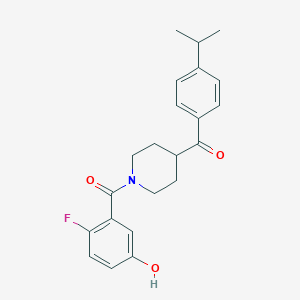

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

